N-(2-tert-butylcyclohexyl)-2-(4-cyclohexylpiperazin-1-yl)acetamide
Description
N-(2-tert-butylcyclohexyl)-2-(4-cyclohexylpiperazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Properties
Molecular Formula |
C22H41N3O |
|---|---|
Molecular Weight |
363.6 g/mol |
IUPAC Name |
N-(2-tert-butylcyclohexyl)-2-(4-cyclohexylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C22H41N3O/c1-22(2,3)19-11-7-8-12-20(19)23-21(26)17-24-13-15-25(16-14-24)18-9-5-4-6-10-18/h18-20H,4-17H2,1-3H3,(H,23,26) |
InChI Key |
ZITJEYGHRXEHNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCCCC1NC(=O)CN2CCN(CC2)C3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-tert-butylcyclohexyl)-2-(4-cyclohexylpiperazin-1-yl)acetamide typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of cyclohexylamine with a suitable dihaloalkane, such as 1,4-dichlorobutane, under basic conditions.
Introduction of the acetamide group: The piperazine derivative is then reacted with an acylating agent, such as acetic anhydride, to introduce the acetamide group.
Substitution with tert-butylcyclohexyl group: Finally, the compound is subjected to a substitution reaction with tert-butylcyclohexyl chloride in the presence of a base, such as sodium hydride, to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-tert-butylcyclohexyl)-2-(4-cyclohexylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in anhydrous conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and antipsychotic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-tert-butylcyclohexyl)-2-(4-cyclohexylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-tert-butylcyclohexyl)-2-(4-methylpiperazin-1-yl)acetamide
- N-(2-tert-butylcyclohexyl)-2-(4-phenylpiperazin-1-yl)acetamide
Uniqueness
N-(2-tert-butylcyclohexyl)-2-(4-cyclohexylpiperazin-1-yl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other piperazine derivatives. This uniqueness can be attributed to the presence of the tert-butylcyclohexyl group, which may influence the compound’s lipophilicity, stability, and interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
